1-(4-Iodophenyl)-4-methoxybenzene
CAS No.:
Cat. No.: VC18783654
Molecular Formula: C13H11IO
Molecular Weight: 310.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11IO |
|---|---|
| Molecular Weight | 310.13 g/mol |
| IUPAC Name | 1-iodo-4-(4-methoxyphenyl)benzene |
| Standard InChI | InChI=1S/C13H11IO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 |
| Standard InChI Key | QEMVQEZBDSYALX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(C=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of this compound, 1-(4-iodophenyl)-4-methoxybenzene, reflects its biphenyl backbone. One benzene ring bears a methoxy group (-OCH₃) at the 4-position, while the attached phenyl group is substituted with an iodine atom at its 4-position. The molecular formula is C₁₃H₁₁IO, with a molecular weight of 310.13 g/mol.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁IO | Calculated |
| Molecular Weight | 310.13 g/mol | |
| Density (estimated) | ~1.8–2.1 g/cm³ | |
| Boiling Point (estimated) | 280–300°C | |
| Melting Point | Not reported | — |
The density and boiling point are extrapolated from analogous iodinated biphenyls and methoxy-substituted aromatics . For instance, 4-iodoanisole (C₇H₇IO) has a density of 1.7 g/cm³ and a boiling point of 239°C , while 3-iodo-4-methoxybiphenyl (C₁₃H₁₁IO) exhibits a boiling point of 284.9°C. The iodine atom’s polarizability and the methoxy group’s electron-donating effects influence these properties.
Spectroscopic Characterization
While specific spectral data for 1-(4-iodophenyl)-4-methoxybenzene are unavailable, insights can be drawn from related compounds:
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¹H NMR: The methoxy proton typically resonates near δ 3.8 ppm, while aromatic protons adjacent to iodine may show downfield shifts due to the iodine’s inductive effect.
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¹³C NMR: The iodine-bearing carbon typically appears at ~95–100 ppm, whereas the methoxy carbon resonates near δ 55 ppm.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most feasible route involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between a boronic acid and a halobenzene. For example:
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Reactants: 4-Methoxyphenylboronic acid and 1-iodo-4-bromobenzene.
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
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Conditions: Toluene or DMF solvent, Na₂CO₃ base, 80–100°C.
The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic acid, and reductive elimination to form the biphenyl product. Yields exceeding 70% are achievable with optimized conditions.
Table 2: Representative Synthetic Conditions
| Component | Specification |
|---|---|
| Boronic Acid | 4-Methoxyphenylboronic acid |
| Aryl Halide | 1-Iodo-4-bromobenzene |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Toluene |
| Temperature | 90°C |
| Reaction Time | 12–24 hours |
Industrial Manufacturing
Scaled-up production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Catalysts are often immobilized on supports (e.g., silica) for recyclability, reducing costs and environmental impact. Solvent recovery systems further improve sustainability.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The iodine atom’s susceptibility to displacement makes this compound a versatile intermediate:
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Aromatic substitution: Iodine can be replaced by groups like -OH, -NH₂, or -CN under Ullmann or Buchwald-Hartwig conditions. For example, coupling with amines using CuI/L-proline yields aryl amines.
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Cross-coupling: Suzuki-Miyaura reactions with boronic acids enable further diversification of the biphenyl scaffold.
Oxidation and Demethylation
The methoxy group can undergo demethylation using BBr₃ or HBr/AcOH to yield phenolic derivatives, which are valuable in drug synthesis. Controlled oxidation with KMnO₄ may convert the methoxy group to a carbonyl, though this is less common.
Applications in Materials Science
Liquid Crystals
Iodinated biphenyls are explored as mesogens in liquid crystal displays (LCDs). Their polarizable iodine atoms improve dielectric anisotropy, critical for electro-optical performance.
Organic Electronics
As hole-transporting materials in OLEDs, these compounds’ electron-rich aromatic systems facilitate charge mobility. Substituted derivatives have been tested in device prototypes.
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